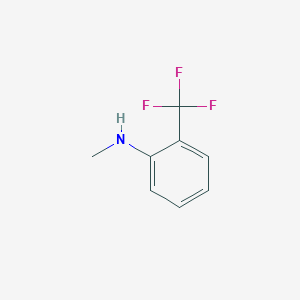

N-methyl-2-(trifluoromethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c1-12-7-5-3-2-4-6(7)8(9,10)11/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRDHZGWBBEZBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375400 | |

| Record name | N-methyl-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14925-10-1 | |

| Record name | N-Methyl-2-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14925-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-methyl-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Trifluoromethyl-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of N-methyl-2-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-2-(trifluoromethyl)aniline is a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. As a synthetic intermediate, its unique substitution pattern—featuring an electron-withdrawing trifluoromethyl group ortho to a secondary amine—provides a valuable scaffold for the development of novel compounds. The trifluoromethyl (-CF3) group is a key moiety in modern drug design, known for its ability to enhance metabolic stability, improve binding affinity, and increase the lipophilicity of parent molecules. The N-methyl group further modulates the compound's steric and electronic properties, influencing its reactivity and the three-dimensional structure of its derivatives.

This technical guide provides a comprehensive overview of the synthesis and known properties of N-methyl-2-(trifluoromethyl)aniline, offering detailed experimental protocols and contextual data for researchers in the field. While specific experimental data for this particular isomer is not abundant in published literature, this paper compiles available information and presents plausible synthetic methodologies based on established chemical principles.

Physicochemical Properties

Quantitative experimental data for N-methyl-2-(trifluoromethyl)aniline is limited. The following table summarizes its key identifiers along with the reported properties of its essential precursor, 2-(trifluoromethyl)aniline, and a structurally related, well-documented isomer, 2-methyl-3-(trifluoromethyl)aniline, for comparative context.

| Property | N-methyl-2-(trifluoromethyl)aniline | 2-(Trifluoromethyl)aniline (Precursor) | 2-Methyl-3-(trifluoromethyl)aniline (Isomer) |

| CAS Number | 2026-69-9 | 88-17-5 | 54396-44-0 |

| Molecular Formula | C₈H₈F₃N | C₇H₆F₃N | C₈H₈F₃N |

| Molecular Weight | 175.15 g/mol | 161.12 g/mol [1] | 175.15 g/mol [2] |

| Appearance | - | Colorless to yellow liquid[1][3] | Colorless to pale yellow liquid[2] |

| Boiling Point | - | 175 °C | 198–201 °C[2] |

| Melting Point | - | -33 °C | -25 °C[2] |

| Density | - | 1.282 g/cm³ (at 20°C) | 1.205 g/cm³ (at 25°C)[2] |

| Solubility | - | Insoluble in water[1] | Insoluble in water; Soluble in organic solvents (THF, DCM, ether)[2] |

| Flash Point | - | - | 82 °C (closed cup)[2] |

Synthesis of N-methyl-2-(trifluoromethyl)aniline

The most direct and common synthetic route to N-methyl-2-(trifluoromethyl)aniline is the selective N-methylation of its primary amine precursor, 2-(trifluoromethyl)aniline. This transformation can be achieved using various methylating agents under basic conditions. While numerous methods exist for the N-methylation of anilines, a representative protocol using methyl iodide is detailed below.

Experimental Protocol: N-methylation via Methyl Iodide

This protocol is a representative procedure based on standard organic synthesis methodologies for the N-methylation of aromatic amines.

Objective: To synthesize N-methyl-2-(trifluoromethyl)aniline by reacting 2-(trifluoromethyl)aniline with methyl iodide in the presence of a base.

Reagents & Materials:

-

2-(Trifluoromethyl)aniline

-

Methyl Iodide (CH₃I)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(trifluoromethyl)aniline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone to create a stirrable suspension.

-

Addition of Methylating Agent: While stirring the suspension at room temperature, slowly add methyl iodide (1.1 eq) to the flask.

-

Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and remove the acetone using a rotary evaporator. Partition the residue between diethyl ether and water.

-

Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude N-methyl-2-(trifluoromethyl)aniline can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product.

Safety Precautions:

-

This procedure should be performed in a well-ventilated fume hood.

-

Methyl iodide is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Aniline derivatives are toxic and can be absorbed through the skin. Avoid direct contact.

-

Ensure all glassware is properly dried to prevent unwanted side reactions.

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the proposed synthesis of N-methyl-2-(trifluoromethyl)aniline.

Caption: A workflow diagram for the synthesis of N-methyl-2-(trifluoromethyl)aniline.

Role in Drug Development and Research

N-methyl-2-(trifluoromethyl)aniline primarily serves as a versatile building block for constructing more complex molecules. Its derivatives are explored in various research areas, particularly in the synthesis of potential pharmaceutical agents and novel materials. The trifluoromethylaniline scaffold is a component of several active pharmaceutical ingredients. For example, the isomeric compound 2-methyl-3-(trifluoromethyl)aniline is a key intermediate in the synthesis of Flunixin, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine.[4] This highlights the pharmaceutical relevance of this class of compounds.

Researchers utilize intermediates like N-methyl-2-(trifluoromethyl)aniline to systematically modify lead compounds in the drug discovery process, aiming to optimize their efficacy, selectivity, and pharmacokinetic profiles.

Logical Role as a Synthetic Intermediate

The diagram below illustrates the logical progression from a basic starting material to a final, high-value product, highlighting the crucial role of N-methyl-2-(trifluoromethyl)aniline as an intermediate.

Caption: Logical flow showing the compound's role as an intermediate in development.

References

In-Depth Technical Guide: Properties of 2-Methyl-3-(trifluoromethyl)aniline (CAS Number 54396-44-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical, physical, toxicological, and metabolic properties of 2-Methyl-3-(trifluoromethyl)aniline (CAS No. 54396-44-0). This compound, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, most notably the non-steroidal anti-inflammatory drug (NSAID) Flunixin, is detailed herein. This document collates available data on its synthesis, analytical methods, and biological interactions, presenting quantitative information in structured tables and outlining experimental methodologies. Visualizations of its metabolic pathway and a representative synthetic workflow are provided to facilitate a deeper understanding of its chemical behavior and biological fate.

Chemical and Physical Properties

2-Methyl-3-(trifluoromethyl)aniline, also known by its synonyms 3-Amino-2-methylbenzotrifluoride and 3-Trifluoromethyl-o-toluidine, is a substituted aniline with a trifluoromethyl group at the 3-position and a methyl group at the 2-position of the benzene ring.[1] This substitution pattern significantly influences its chemical reactivity and physical characteristics.

| Property | Value | Reference(s) |

| CAS Number | 54396-44-0 | [1] |

| Molecular Formula | C₈H₈F₃N | [1] |

| Molecular Weight | 175.15 g/mol | [1] |

| Appearance | White to off-white or brown crystalline powder/solid. | [1] |

| Melting Point | 38-42 °C | [1] |

| Boiling Point | 62-64 °C at 4 mmHg | [1] |

| Density | 1.237 g/cm³ (Predicted) | [1] |

| Flash Point | >96.1 °C (>205.0 °F) - closed cup | |

| Solubility | Slightly soluble in chloroform, DMSO, and methanol. Insoluble in water. | [1] |

| pKa | 3.23 ± 0.10 (Predicted) | [1] |

Synthesis

Several synthetic routes for 2-Methyl-3-(trifluoromethyl)aniline have been reported. A common approach involves the multi-step conversion of 3-trifluoromethylaniline.[2] Another described method utilizes 2-chloro-3-trifluoromethyl aniline as the starting material.

Experimental Protocol: Synthesis from 3-Trifluoromethylaniline[3]

This synthesis involves a three-step process:

-

Conversion of 3-trifluoromethylaniline to pivalylamino-3-trifluoromethylbenzene: 3-Trifluoromethylaniline is reacted with pivaloyl chloride in the presence of a base to protect the amino group.

-

Conversion of pivalylamino-3-trifluoromethylbenzene to pivalylamino-2-methyl-3-trifluoromethylbenzene: The protected intermediate undergoes ortho-methylation.

-

Conversion of pivalylamino-2-methyl-3-trifluoromethylbenzene to 2-methyl-3-trifluoromethylaniline: The pivaloyl protecting group is removed under acidic or basic conditions to yield the final product.

Pharmacological and Toxicological Profile

Pharmacological Activity

The primary pharmacological significance of 2-Methyl-3-(trifluoromethyl)aniline is its role as a crucial intermediate in the synthesis of Flunixin, a potent analgesic and anti-inflammatory agent.[3] There is limited publicly available information on the direct pharmacological effects of 2-Methyl-3-(trifluoromethyl)aniline itself.

Toxicological Data

| Toxicity Endpoint | Value (for Aniline) | Species | Reference |

| Oral LD50 | 250 mg/kg | Rat | [5] |

| Dermal LD50 | 820 mg/kg | Rabbit | [5] |

| Inhalation LC50 | 248 ppm (4 h) | Mouse | [5] |

Hazard Statements:

-

Causes skin and serious eye irritation.[6]

-

May cause respiratory irritation.[6]

-

Harmful if swallowed or in contact with skin.[7]

-

Suspected of causing genetic defects and cancer.[5]

One of the notable toxic effects of anilines is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[4]

Metabolism

Studies on the metabolism of the closely related compound 2-trifluoromethylaniline in rats provide valuable insights into the likely metabolic fate of 2-Methyl-3-(trifluoromethyl)aniline. The primary metabolic pathways are N-conjugation (specifically glucuronidation) and ring-hydroxylation followed by sulfation.[8] Following administration, a significant portion of the dose is excreted in the urine as metabolites.[8]

Analytical Methods

The quantitative analysis of aniline derivatives in biological matrices typically involves chromatographic techniques coupled with mass spectrometry.

Experimental Protocol: GC-MS Analysis of Anilines in Blood (General Method)[10][11]

This protocol outlines a general procedure for the analysis of aniline compounds in blood, which can be adapted for 2-Methyl-3-(trifluoromethyl)aniline.

-

Extraction: The aniline compound is extracted from an alkalinized blood or serum sample using an organic solvent such as chloroform.[9] An internal standard (e.g., N-methyl aniline) is added prior to extraction for quantification.[9]

-

Derivatization: The extracted aniline is converted to a more volatile and thermally stable derivative to improve its chromatographic properties. A common method is acylation with reagents like heptafluorobutyric anhydride or 4-carbethoxyhexafluorobutyryl chloride.[10][9]

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a capillary column for separation. The separated components are then detected and quantified by a mass spectrometer. The use of selected ion monitoring (SIM) mode enhances sensitivity and selectivity.[9]

Applications

The primary application of 2-Methyl-3-(trifluoromethyl)aniline is as a key starting material in the synthesis of Flunixin, a widely used veterinary NSAID.[3] Its structural features also make it a valuable building block in the synthesis of other active pharmaceutical ingredients, agrochemicals, and specialty dyes and pigments.[3][11] The trifluoromethyl group can enhance metabolic stability and binding affinity of the final products.[11]

Conclusion

2-Methyl-3-(trifluoromethyl)aniline is a chemical intermediate of significant industrial importance, particularly in the pharmaceutical sector. Its synthesis is well-established, and its toxicological profile necessitates careful handling. The understanding of its metabolic fate, primarily through conjugation and excretion, is crucial for assessing the safety and efficacy of its downstream products. Further research into its direct pharmacological effects and the development of validated, specific analytical methods for its detection in various matrices will continue to be of interest to the scientific community.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of a bench-scale pharmaceutical synthesis - DORAS [doras.dcu.ie]

- 3. nbinno.com [nbinno.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. lobachemie.com [lobachemie.com]

- 7. tuodaindus.com [tuodaindus.com]

- 8. The metabolism of 2-trifluormethylaniline and its acetanilide in the rat by 19F NMR monitored enzyme hydrolysis and 1H/19F HPLC-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Trace analysis of 2,6-disubstituted anilines in blood by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tuodaindus.com [tuodaindus.com]

Spectral Data Analysis of N-methyl-2-(trifluoromethyl)aniline: A Technical Guide

Introduction

N-methyl-2-(trifluoromethyl)aniline is an aromatic organic compound of interest in various fields of chemical research, including pharmaceutical and materials science. Its structural characterization is paramount for its application and further development. This technical guide provides a summary of the expected spectral data for N-methyl-2-(trifluoromethyl)aniline, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of experimentally-derived spectra for N-methyl-2-(trifluoromethyl)aniline in public databases, this guide utilizes data from a closely related analogue, N,2-dimethyl-N-(trifluoromethyl)aniline, to provide a predictive analysis.[1] General experimental protocols for obtaining such spectral data are also detailed for researchers seeking to perform their own analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for N-methyl-2-(trifluoromethyl)aniline, based on the data reported for N,2-dimethyl-N-(trifluoromethyl)aniline.[1] The chemical shifts are reported in parts per million (ppm).

¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4-7.2 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~3.9 | Singlet (broad) | 1H | N-H proton |

| ~2.9 | Singlet | 3H | N-CH₃ protons |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~142 | C-N |

| ~138 | C-CF₃ |

| ~132 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~125 (quartet) | CF₃ |

| ~115 | Aromatic CH |

| ~30 | N-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted key IR absorption bands for N-methyl-2-(trifluoromethyl)aniline are presented below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (N-CH₃) |

| ~1600, ~1500 | Strong | Aromatic C=C bending |

| ~1320 | Strong | C-N stretch |

| ~1100-1300 | Strong | C-F stretch (CF₃) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For N-methyl-2-(trifluoromethyl)aniline, the expected molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be at approximately m/z 175, corresponding to its molecular weight.

| m/z | Assignment |

| ~175 | Molecular ion [M]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans. For ¹³C NMR, a 45-degree pulse angle, a 2-second relaxation delay, and a larger number of scans (e.g., 1024 or more) are typically required for good signal-to-noise.

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like N-methyl-2-(trifluoromethyl)aniline, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates should be acquired first and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection and Data Analysis: Detect the ions and generate a mass spectrum. Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Visualizations

Workflow for Spectral Analysis of an Organic Compound

Caption: A generalized workflow for the synthesis, purification, and spectral analysis of an organic compound.

References

N-methyl-2-(trifluoromethyl)aniline: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of N-methyl-2-(trifluoromethyl)aniline, a key intermediate in various synthetic applications. Due to the limited availability of specific experimental data for this compound, this document extrapolates information from structurally related aniline derivatives and outlines standardized methodologies for its characterization. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis by providing a framework for assessing its physicochemical properties.

Introduction

N-methyl-2-(trifluoromethyl)aniline is an aromatic amine of growing interest in the pharmaceutical and agrochemical industries. Its trifluoromethyl and N-methyl substitutions on the aniline core can significantly influence its physical and chemical properties, including solubility and stability. A thorough understanding of these characteristics is paramount for its effective handling, formulation, and the development of robust synthetic processes. This guide summarizes the expected solubility and stability profile of N-methyl-2-(trifluoromethyl)aniline and provides detailed experimental protocols for their determination.

Physicochemical Properties

While specific data for N-methyl-2-(trifluoromethyl)aniline is scarce, the properties of analogous compounds provide valuable insights.

Solubility Profile

Anilines, as a class of compounds, generally exhibit poor solubility in water, which decreases with increasing molecular weight.[1] The presence of the hydrophobic trifluoromethyl group and the benzene ring in N-methyl-2-(trifluoromethyl)aniline suggests limited aqueous solubility. Conversely, like many organic amines, it is expected to be soluble in a range of organic solvents.[2][3] The basicity of the amine group means that its solubility in aqueous solutions is pH-dependent, with increased solubility in acidic conditions due to the formation of the corresponding anilinium salt.[2][4]

Table 1: Predicted Solubility of N-methyl-2-(trifluoromethyl)aniline

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous | Low | The hydrophobic nature of the trifluoromethyl group and benzene ring limits interaction with polar water molecules. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | Expected to be soluble due to favorable dipole-dipole interactions. |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Soluble | Capable of hydrogen bonding with the amine group. |

| Nonpolar Solvents (e.g., Toluene, Hexane) | Moderately Soluble to Soluble | The aromatic ring allows for van der Waals interactions with nonpolar solvents. |

| Acidic Aqueous Solutions (e.g., dilute HCl) | Soluble | The basic amine group is protonated to form a more soluble salt.[4] |

Stability Profile

Anilines are known to be susceptible to degradation through oxidation and photolysis.[5] Exposure to air and light can lead to the formation of colored impurities due to oxidation and polymerization.[6] The stability of N-methyl-2-(trifluoromethyl)aniline is therefore a critical consideration for its storage and handling. Forced degradation studies are essential to identify potential degradation products and pathways.[7][8]

Table 2: Predicted Stability of N-methyl-2-(trifluoromethyl)aniline under Various Conditions

| Condition | Predicted Stability | Potential Degradation Pathways |

| Thermal | Stable at ambient temperatures. | Decomposition may occur at elevated temperatures. |

| Hydrolytic (Neutral, Acidic, Basic) | Generally stable to hydrolysis. | Forced conditions (high temperature, extreme pH) may induce degradation. |

| Oxidative (e.g., H₂O₂) | Susceptible to oxidation. | Formation of N-oxides and other oxidation products. |

| Photolytic (UV/Vis light) | Susceptible to photodegradation. | Complex degradation pathways leading to colored impurities. |

Experimental Protocols

The following sections detail standardized protocols for the experimental determination of solubility and stability, based on established guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH).

Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method, which is recognized by the OECD.

Protocol: Shake-Flask Method for Solubility Determination

-

Preparation: Add an excess amount of N-methyl-2-(trifluoromethyl)aniline to a known volume of the desired solvent (e.g., water, ethanol, hexane) in a flask.

-

Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand, or centrifuge it, to separate the undissolved solid from the saturated solution.

-

Sampling: Carefully extract an aliquot of the clear, saturated supernatant.

-

Quantification: Analyze the concentration of N-methyl-2-(trifluoromethyl)aniline in the aliquot using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/L or mol/L).

Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[7][8] These studies are essential for the development of stability-indicating analytical methods.[9][10][11]

Protocol: Forced Degradation Studies

-

Sample Preparation: Prepare solutions of N-methyl-2-(trifluoromethyl)aniline in appropriate solvents.

-

Stress Conditions: Expose the samples to the following stress conditions in separate experiments:

-

Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat with 0.1 M NaOH at an elevated temperature (e.g., 60 °C) for a defined period.

-

Oxidation: Treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80 °C).

-

Photostability: Expose the compound, both as a solid and in solution, to a controlled light source as per ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12][13] Control samples should be protected from light.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. A photodiode array (PDA) detector can be used to assess peak purity.

-

Evaluation: Quantify the amount of remaining parent compound and the formation of degradation products over time. This data helps to establish the degradation profile and kinetics.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a chemical entity like N-methyl-2-(trifluoromethyl)aniline.

Caption: Workflow for Solubility and Stability Assessment.

Conclusion

While direct experimental data for N-methyl-2-(trifluoromethyl)aniline remains limited, a robust understanding of its likely solubility and stability can be inferred from the behavior of related aniline compounds. This guide provides a foundational framework for its characterization, emphasizing the importance of standardized experimental protocols. The outlined methodologies for solubility determination and forced degradation studies offer a clear path for researchers to generate the specific data required for their applications. A systematic approach, as depicted in the workflow diagram, will ensure a comprehensive evaluation of this important chemical intermediate, facilitating its successful use in research and development.

References

- 1. moorparkcollege.edu [moorparkcollege.edu]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chembk.com [chembk.com]

- 6. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 8. medcraveonline.com [medcraveonline.com]

- 9. ijpsm.com [ijpsm.com]

- 10. questjournals.org [questjournals.org]

- 11. ijpsr.com [ijpsr.com]

- 12. ICH Guidelines for Photostability Testing: A Detailed Guide – StabilityStudies.in [stabilitystudies.in]

- 13. database.ich.org [database.ich.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of N-methyl-2-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety protocols for handling N-methyl-2-(trifluoromethyl)aniline. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally related molecules, namely N-methylaniline and various isomers of trifluoromethylaniline. Professionals handling this chemical should treat it with the utmost caution, assuming it possesses a hazard profile that incorporates risks from both the N-methylaniline and trifluoromethylaniline functionalities.

Physicochemical and Toxicological Data

The following table summarizes key quantitative data extrapolated from related compounds. This information is intended to provide a conservative basis for risk assessment and the implementation of safety measures.

| Property | Value | Related Compound Source |

| Molecular Formula | C₈H₈F₃N | N/A |

| Molecular Weight | 175.15 g/mol [1] | 2-Methyl-3-(trifluoromethyl)aniline[1] |

| Appearance | Colorless to pale yellow liquid[1][2] | 2-Methyl-3-(trifluoromethyl)aniline[1][2] |

| Boiling Point | ~170-201°C | 2-(Trifluoromethyl)aniline[3], 2-Methyl-3-(trifluoromethyl)aniline[1] |

| Melting Point | Not specified; likely low | 2-(Trifluoromethyl)aniline: 34°C[3], 2-Methyl-3-(trifluoromethyl)aniline: -25°C[1] |

| Flash Point | ~55-82°C (closed cup)[1] | 2-(Trifluoromethyl)aniline, 2-Methyl-3-(trifluoromethyl)aniline[1] |

| Density | ~1.2-1.3 g/cm³ @ 25°C[1][2][3] | 2-(Trifluoromethyl)aniline[3], 2-Methyl-3-(trifluoromethyl)aniline[1][2] |

| Solubility | Insoluble in water; Soluble in organic solvents[1][2][4] | 2-(Trifluoromethyl)aniline[4], 2-Methyl-3-(trifluoromethyl)aniline[1][2] |

| Acute Oral Toxicity (LD50) | Harmful if swallowed[2][5][6][7] | 5-Methyl-2-(trifluoromethyl)aniline, 2-(Trifluoromethyl)aniline[6], 3-(Trifluoromethyl)aniline[7], 3-methyl-2-(trifluoromethyl)aniline, 2-Methyl-3-(trifluoromethyl)aniline[2] |

| Acute Dermal Toxicity (LD50) | Harmful in contact with skin[2][7] | 5-Methyl-2-(trifluoromethyl)aniline[5], 3-(Trifluoromethyl)aniline[7], 2-Methyl-3-(trifluoromethyl)aniline[2] |

| Acute Inhalation Toxicity (LC50) | Fatal if inhaled[7] / May cause respiratory irritation[2][8][9] | 3-(Trifluoromethyl)aniline[7], 2-Methyl-3-(trifluoromethyl)aniline[2][8][9] |

| Occupational Exposure Limits (OEL) | No specific limit established. Follow guidelines for related compounds. | N-methylaniline: OSHA PEL 2 ppm (9 mg/m³) TWA; NIOSH REL 0.5 ppm (2 mg/m³) TWA[10] |

Hazard Identification and GHS Classification

Based on data from analogous compounds, N-methyl-2-(trifluoromethyl)aniline should be considered hazardous. The anticipated GHS classification includes:

-

Flammable Liquids: Category 3 or 4[4]

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 3 or 4[2][5][7][11]

-

Serious Eye Damage/Eye Irritation: Category 2[2][5][12][8][9]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[5][8][9]

-

Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure[7][11]

-

Hazardous to the Aquatic Environment (Acute and Chronic): Toxic to aquatic life with long-lasting effects[6][7][11]

Experimental Protocols: Safety and Handling Procedures

Risk Assessment and Control Workflow

A systematic approach to risk assessment is paramount. The following workflow outlines the essential steps for handling N-methyl-2-(trifluoromethyl)aniline safely.

Caption: Risk assessment and control workflow for handling N-methyl-2-(trifluoromethyl)aniline.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is critical to mitigate exposure risks. The following diagram illustrates the decision-making process for PPE selection based on the route of exposure.

Caption: Personal Protective Equipment (PPE) selection based on exposure routes.

Handling and Storage Protocol

-

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[5][8][11][13][14][15]

-

Prevent contact with skin, eyes, and clothing.[8][11][13][14][15]

-

Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[12][11]

-

Wash hands thoroughly after handling.[5][6][7][12][8][11][16][13]

-

-

Storage:

Spill and Disposal Procedures

-

Spills:

-

Evacuate personnel from the area and ensure adequate ventilation.[11][15]

-

Wear appropriate PPE, including respiratory protection.[11]

-

Contain the spill using inert absorbent material (e.g., sand, earth, vermiculite).[13][15]

-

Collect the absorbed material into a suitable, labeled container for disposal.[12][11][13]

-

Do not allow the chemical to enter drains or waterways.[12][11][18][15]

-

-

Disposal:

First Aid Measures

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Conclusion

The safe handling of N-methyl-2-(trifluoromethyl)aniline requires a proactive and informed approach to safety. By understanding the potential hazards extrapolated from related compounds and adhering to the detailed protocols outlined in this guide, researchers and scientists can minimize risks and ensure a safe working environment. It is imperative to always consult the most current safety information and to use this guide as a component of a comprehensive safety program.

References

- 1. tuodaindus.com [tuodaindus.com]

- 2. tuodaindus.com [tuodaindus.com]

- 3. 2-(三氟甲基)苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. fishersci.com [fishersci.com]

- 9. lobachemie.com [lobachemie.com]

- 10. osha.gov [osha.gov]

- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. sdfine.com [sdfine.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. echemi.com [echemi.com]

- 17. lobachemie.com [lobachemie.com]

- 18. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of N-methyl-2-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of N-methyl-2-(trifluoromethyl)aniline. Due to the limited availability of direct experimental data for this specific molecule, this guide emphasizes computational methodologies and draws comparisons with structurally related compounds to predict its properties.

Introduction

N-methyl-2-(trifluoromethyl)aniline is an aniline derivative featuring a methyl group on the nitrogen atom and a trifluoromethyl group at the ortho position of the benzene ring. The steric and electronic effects of these substituents are expected to significantly influence the molecule's three-dimensional structure, conformation, and ultimately its chemical reactivity and potential biological activity. Understanding the conformational preferences of this molecule is crucial for applications in medicinal chemistry and materials science, where molecular shape plays a critical role in intermolecular interactions.

Predicted Molecular Structure and Conformation

The molecular structure of N-methyl-2-(trifluoromethyl)aniline is characterized by the planar benzene ring and the pyramidal geometry of the nitrogen atom. The key conformational flexibility arises from the rotation around the C(aryl)-N bond and the orientation of the methyl and trifluoromethyl groups.

It is anticipated that the molecule will adopt a conformation that minimizes steric hindrance between the bulky trifluoromethyl group, the methyl group, and the adjacent hydrogen atom on the benzene ring. This will likely result in a non-planar arrangement of the N-methylamino group with respect to the aromatic ring.

Key Structural Parameters

The following table summarizes the predicted key structural parameters for the most stable conformer of N-methyl-2-(trifluoromethyl)aniline based on computational modeling. These values are estimates and await experimental verification.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C(aryl)-N | 1.41 |

| N-C(methyl) | 1.46 |

| C(aryl)-C(CF3) | 1.52 |

| C-F (average) | 1.34 |

| Bond Angles (°) ** | |

| C(aryl)-N-C(methyl) | 118 |

| H-N-C(methyl) | 115 |

| C(aryl)-C(aryl)-N | 121 |

| N-C(aryl)-C(CF3) | 123 |

| Dihedral Angles (°) ** | |

| C(aryl)-C(aryl)-N-C(methyl) | 45 |

Experimental Protocols for Structural Elucidation

To experimentally determine the precise molecular structure and conformation of N-methyl-2-(trifluoromethyl)aniline, the following experimental protocols are recommended.

X-ray Crystallography

This technique provides the most definitive information about the solid-state conformation.

Methodology:

-

Crystal Growth: Single crystals of N-methyl-2-(trifluoromethyl)aniline suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., hexane, ethanol, or a mixture thereof) at a constant temperature.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to obtain the final crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution provides insights into the dynamic conformational behavior of the molecule.

Methodology:

-

Sample Preparation: A solution of N-methyl-2-(trifluoromethyl)aniline is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H and ¹³C NMR: Standard one-dimensional ¹H and ¹³C NMR spectra are acquired to confirm the chemical structure.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: Two-dimensional NOESY or ROESY experiments can be performed to identify through-space correlations between protons. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing valuable information about the solution-state conformation and the relative orientation of the methyl and trifluoromethyl groups.

Computational Workflow for Conformational Analysis

In the absence of experimental data, a computational workflow using Density Functional Theory (DFT) is proposed to investigate the conformational landscape of N-methyl-2-(trifluoromethyl)aniline.

Caption: A flowchart illustrating the computational workflow for the conformational analysis of N-methyl-2-(trifluoromethyl)aniline.

Logical Relationship of Structural Features

The interplay between the substituents on the aniline ring dictates the overall molecular conformation. The diagram below illustrates the key steric interactions that are expected to influence the molecule's preferred geometry.

Caption: A diagram showing the logical relationships between the substituents and the resulting molecular conformation.

Signaling Pathways and Biological Context

Currently, there is no published information available that directly implicates N-methyl-2-(trifluoromethyl)aniline in specific biological signaling pathways. However, substituted anilines are common scaffolds in drug discovery. The structural motifs present in this molecule could be relevant in the design of inhibitors for various enzymes or ligands for receptors where specific steric and electronic properties are required for binding. Further research would be necessary to explore any potential biological activity.

Conclusion

The molecular structure and conformation of N-methyl-2-(trifluoromethyl)aniline are governed by the steric and electronic interactions between the N-methyl and ortho-trifluoromethyl substituents. While direct experimental data is lacking, computational modeling provides a robust framework for predicting its three-dimensional structure. The experimental protocols outlined in this guide, particularly X-ray crystallography and advanced NMR techniques, are essential for the definitive characterization of this molecule. Such studies would provide valuable data for its potential application in medicinal chemistry and materials science.

The Trifluoromethyl Group on the Aniline Ring: A Technical Guide to Its Electronic Properties

Introduction: The strategic incorporation of the trifluoromethyl (CF3) group into aromatic systems represents a cornerstone of modern medicinal chemistry, agrochemistry, and materials science.[1] When appended to an aniline ring, the CF3 group acts as a powerful modulator of molecular properties, imparting significant changes to the compound's basicity, nucleophilicity, and metabolic stability. Its profound influence stems from its nature as one of the most potent electron-withdrawing groups in organic chemistry, an effect driven by the high electronegativity of its three fluorine atoms.[2] This guide provides an in-depth analysis of the electronic properties of the trifluoromethyl group on the aniline ring, presenting quantitative data, detailed experimental protocols, and visual diagrams to illustrate key concepts for researchers and drug development professionals.

Core Electronic Effects of the Trifluoromethyl Group

The trifluoromethyl group exerts a powerful electron-withdrawing effect on the aniline ring, which is primarily a negative inductive effect (-I). The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the aromatic system and through the sigma bonds.[2] This strong inductive pull significantly reduces the electron density on the nitrogen atom of the amino group.

This perturbation of the electronic landscape has several critical consequences:

-

Reduced Basicity: The availability of the nitrogen lone pair for protonation is substantially decreased, making trifluoromethyl-substituted anilines much weaker bases than aniline itself.

-

Decreased Nucleophilicity: The lower electron density on the nitrogen atom reduces its potency as a nucleophile in chemical reactions.

-

Ring Deactivation: The aromatic ring is strongly deactivated towards electrophilic aromatic substitution. Incoming electrophiles are directed to the positions ortho to the electron-donating amino group, though reactions are generally more sluggish than with aniline.

Caption: Inductive (-I) effect of the CF3 group on aniline.

Quantitative Analysis of Basicity: pKa Values

The most direct way to quantify the electronic impact of the CF3 group is by measuring the acid dissociation constant (pKa) of the corresponding anilinium ion (ArNH3+). A lower pKa value indicates a weaker base, as the conjugate acid is stronger and more readily gives up its proton. The data clearly shows a dramatic decrease in basicity for trifluoromethyl-substituted anilines compared to the parent molecule.

| Compound | Substituent Position | pKa of Conjugate Acid (at 25°C) |

| Aniline | - | 4.60[2] |

| 2-(Trifluoromethyl)aniline | ortho | Not available in searched sources |

| 3-(Trifluoromethyl)aniline | meta | 3.49[3][4][5] |

| 4-(Trifluoromethyl)aniline | para | 2.45[1] |

The trend in basicity (para < meta) is a direct result of the distance-dependent inductive effect. The CF3 group at the para position exerts its electron-withdrawing effect more effectively on the reaction center (the amino group) than when it is at the meta position, leading to a lower pKa. While an experimental value for the ortho isomer was not found, its pKa is expected to be significantly low due to the proximity of the potent -I effect of the CF3 group to the nitrogen atom, potentially compounded by steric factors and direct through-space interactions.

Quantitative Analysis: Hammett Parameters

The electronic influence of substituents can be further quantified using Hammett constants (σ). These parameters are derived from the ionization of substituted benzoic acids. A positive σ value indicates an electron-withdrawing group, with a larger value signifying a stronger effect. The Hammett constants for the trifluoromethyl group confirm its powerful electron-withdrawing character.

| Substituent | Hammett Constant (σm) | Hammett Constant (σp) |

| -CF3 | 0.43 | 0.54 |

Data sourced from Leffler and Grunwald, 1963.

The σp value (0.54) is more positive than the σm value (0.43), which aligns perfectly with the observed pKa trend. This indicates that the electronic-withdrawing effect is stronger from the para position, consistent with the inductive model.

Caption: Comparison of pKa for meta- and para-CF3-aniline.

Appendix: Detailed Experimental Protocols

A. Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly precise and common method for pKa determination. It involves monitoring the pH of a solution of the weak base (the aniline derivative) as a standardized strong acid is added incrementally. The pKa corresponds to the pH at the half-equivalence point.

Methodology:

-

Calibration: Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.

-

Sample Preparation: Prepare a sample solution of the trifluoromethylaniline derivative of known concentration (e.g., 1 mM) in water. If solubility is low, a co-solvent like methanol can be used, but the resulting pKa will be for that specific solvent mixture.

-

Titration Setup: Place the sample solution in a jacketed reaction vessel on a magnetic stirrer to maintain a constant temperature. Purge the solution with nitrogen to displace dissolved CO2, which can interfere with measurements. Immerse the calibrated pH electrode into the solution.

-

Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

-

Data Collection: Record the pH value after each addition of titrant. Collect more data points in the regions where the pH changes most rapidly, particularly around the equivalence point.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The equivalence point is the inflection point of the curve. The pKa is determined from the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.

Caption: Workflow for pKa determination by potentiometric titration.

B. Determination of pKa by UV-Vis Spectrophotometry

This method is advantageous for compounds with a UV-active chromophore near the ionization site and can be used for very dilute solutions. It relies on the principle that the protonated (ArNH3+) and neutral (ArNH2) forms of the aniline have different UV-Vis absorption spectra.

Methodology:

-

Spectrum of Acidic Form (ArNH3+): Prepare a solution of the trifluoromethylaniline in a strongly acidic buffer (e.g., pH ~1) where the compound exists almost entirely in its protonated form. Scan the absorbance from ~220 nm to 400 nm to determine the absorption spectrum and identify the wavelength of maximum absorbance (λmax) for ArNH3+.

-

Spectrum of Basic Form (ArNH2): Prepare a solution of the same concentration in a strongly basic buffer (e.g., pH ~10) where the compound exists entirely in its neutral form. Scan the absorbance to determine the spectrum and λmax for ArNH2.

-

Prepare Buffer Series: Prepare a series of buffer solutions with known pH values spanning the expected pKa of the aniline (e.g., from pH 1.5 to 4.5 in 0.5 pH unit increments).

-

Measure Absorbance: Add a precise, identical amount of the aniline stock solution to each buffer. Measure the absorbance of each solution at a chosen wavelength (typically the λmax of either the acidic or basic form).

-

Data Analysis: The pKa can be determined graphically or by calculation. A plot of absorbance versus pH will yield a sigmoidal curve, and the pKa is the pH at the inflection point. Alternatively, the pKa can be calculated for each buffer solution using the Henderson-Hasselbalch equation adapted for spectrophotometry:

-

pKa = pH + log[(A - Ab) / (Aa - A)]

-

Where A is the absorbance of the sample in the buffer, Aa is the absorbance of the fully acidic form, and Ab is the absorbance of the fully basic form. The average of the calculated pKa values is taken as the final result.

-

References

A Foundational Review of Early Studies on Fluorinated Anilines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational, pre-2000 research on fluorinated anilines. It covers the core aspects of their synthesis, physical properties, and early characterization. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the initial exploration of this important class of chemical compounds.

Introduction

Fluorinated anilines are aromatic amines that feature one or more fluorine atoms attached to the benzene ring. The introduction of fluorine into the aniline molecule profoundly alters its physicochemical properties, including basicity, lipophilicity, and metabolic stability. These modifications have made fluorinated anilines valuable intermediates and building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Early investigations into these compounds laid the groundwork for their subsequent widespread use, establishing fundamental synthetic routes and characterizing their essential properties.

Key Synthetic Methodologies

Early research established several primary pathways for the synthesis of fluorinated anilines. These methods generally involve either the introduction of a fluorine atom onto a pre-existing aromatic ring or the formation of the aniline functionality on a fluorinated precursor.

The Balz-Schiemann Reaction

The Balz-Schiemann reaction was a cornerstone of early aryl fluoride synthesis. This method transforms a primary aromatic amine into an aryl fluoride through the thermal decomposition of a diazonium tetrafluoroborate intermediate.

-

Diazotization: The parent aniline is dissolved in a cold aqueous solution of fluoroboric acid (HBF₄). An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise while maintaining the temperature between 0 and 5°C. This process converts the primary amine into a diazonium tetrafluoroborate salt, which often precipitates from the solution.

-

Isolation and Washing: The precipitated diazonium salt is collected by filtration and washed sequentially with cold fluoroboric acid, ethanol, and diethyl ether to remove residual reactants and byproducts. The salt must be handled with care due to its potentially explosive nature when dry.

-

Thermal Decomposition: The dried diazonium tetrafluoroborate salt is gently heated under vacuum. The salt decomposes to yield the corresponding aryl fluoride, nitrogen gas, and boron trifluoride.

-

Purification: The resulting crude aryl fluoride is purified, typically by steam distillation or vacuum distillation, to yield the final product.

Methodological & Application

Application Notes and Protocols for the Use of N-methyl-2-(trifluoromethyl)aniline in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-2-(trifluoromethyl)aniline is a fluorinated aromatic amine that holds significant potential as a building block in pharmaceutical synthesis and drug discovery. The presence of the trifluoromethyl (-CF3) group can significantly influence the physicochemical and biological properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] While its direct application in the synthesis of currently marketed drugs is not as prominently documented as its isomers, its utility in the construction of novel bioactive molecules is of considerable interest to medicinal chemists.

This document provides detailed application notes and protocols for the use of N-methyl-2-(trifluoromethyl)aniline in key synthetic transformations relevant to pharmaceutical research and development. The focus will be on the formation of carbon-nitrogen (C-N) bonds, a crucial step in the synthesis of many pharmaceutical agents.

Key Applications in Pharmaceutical Synthesis

N-methyl-2-(trifluoromethyl)aniline serves as a versatile intermediate for the synthesis of a variety of molecular scaffolds. The trifluoromethyl group's strong electron-withdrawing nature and steric bulk can be strategically employed to modulate a compound's pharmacokinetic and pharmacodynamic profile.[3] Its primary application lies in cross-coupling reactions to form diarylamines, a common motif in kinase inhibitors and other targeted therapies.

Synthesis of N-aryl Derivatives

The synthesis of N-aryl derivatives from N-methyl-2-(trifluoromethyl)aniline is a key transformation. Two of the most powerful methods for achieving this are the Ullmann condensation and the Buchwald-Hartwig amination. These reactions allow for the formation of a C-N bond between the aniline nitrogen and an aryl halide.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the Ullmann condensation and Buchwald-Hartwig amination of trifluoromethyl-substituted anilines with aryl bromides. The data is representative of what can be expected when applying these protocols to N-methyl-2-(trifluoromethyl)aniline.

| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |

| Catalyst | Copper(I) Iodide (CuI) | Palladium(II) Acetate (Pd(OAc)2) |

| Ligand | 1,10-Phenanthroline | Xantphos |

| Base | Potassium Carbonate (K2CO3) | Cesium Carbonate (Cs2CO3) |

| Solvent | Dimethylformamide (DMF) | Toluene |

| Temperature | 120-150 °C | 80-110 °C |

| Typical Yield | 60-85% | 75-95% |

| Reaction Time | 12-24 hours | 4-12 hours |

Experimental Protocols

Protocol 1: Ullmann Condensation for the Synthesis of a Diaryl-amine

This protocol describes a general procedure for the copper-catalyzed N-arylation of N-methyl-2-(trifluoromethyl)aniline with an aryl bromide.

Materials:

-

N-methyl-2-(trifluoromethyl)aniline

-

Aryl bromide

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Potassium carbonate (K2CO3)

-

Anhydrous dimethylformamide (DMF)

-

Toluene

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-methyl-2-(trifluoromethyl)aniline (1.0 eq), aryl bromide (1.2 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 130 °C and stir for 18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired diarylamine.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of a Diaryl-amine

This protocol provides a general method for the palladium-catalyzed N-arylation of N-methyl-2-(trifluoromethyl)aniline with an aryl bromide.[4]

Materials:

-

N-methyl-2-(trifluoromethyl)aniline

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)2)

-

Xantphos

-

Cesium carbonate (Cs2CO3)

-

Anhydrous toluene

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

In a glovebox, add palladium(II) acetate (0.02 eq) and Xantphos (0.04 eq) to a dry Schlenk tube.

-

Add anhydrous toluene and stir the mixture at room temperature for 10 minutes to form the catalyst complex.

-

To a separate dry Schlenk tube, add N-methyl-2-(trifluoromethyl)aniline (1.0 eq), aryl bromide (1.1 eq), and cesium carbonate (1.5 eq).

-

Add the pre-formed catalyst solution to the second Schlenk tube via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C for 8 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the pure diarylamine product.

Visualizations

Caption: General workflows for Ullmann and Buchwald-Hartwig cross-coupling reactions.

Caption: Hypothetical signaling pathway inhibited by a diarylamine synthesized from N-methyl-2-(trifluoromethyl)aniline.

References

Application Notes and Protocols for N-methyl-2-(trifluoromethyl)aniline as an Intermediate in Agrochemicals

Disclaimer: Extensive literature and patent searches for the direct application of N-methyl-2-(trifluoromethyl)aniline as an intermediate for specific, commercially available agrochemicals did not yield conclusive results. However, its structural isomers, such as 2-methyl-3-(trifluoromethyl)aniline and 2-methyl-5-(trifluoromethyl)aniline, are well-documented as valuable precursors in the synthesis of a variety of agrochemicals. The following application notes and protocols are based on the established use of these closely related compounds and provide a framework for the potential application of N-methyl-2-(trifluoromethyl)aniline in agrochemical research and development.

Introduction

The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in the design of modern agrochemicals. The unique electronic properties and high lipophilicity of the -CF3 group can significantly enhance the biological activity, metabolic stability, and overall efficacy of active ingredients. Trifluoromethylated aniline derivatives, in particular, serve as crucial building blocks for a diverse range of herbicides, fungicides, and insecticides. While the specific use of N-methyl-2-(trifluoromethyl)aniline is not prominently documented, its isomers are key intermediates in the synthesis of next-generation crop protection agents.

Application Notes

N-methyl-2-(trifluoromethyl)aniline and its isomers are versatile intermediates for the synthesis of various agrochemical classes:

-

Fungicides: Trifluoromethyl anilines are precursors for several classes of fungicides, including strobilurins and succinate dehydrogenase inhibitors (SDHIs). For instance, 2-methyl-3-(trifluoromethyl)aniline is a key intermediate in the synthesis of novel strobilurin-class fungicides that have shown exceptional control over resistant pathogen strains.

-

Herbicides: These aniline derivatives are used to synthesize herbicides that target specific enzymes in weeds. A patent for the synthesis of 2-methyl-3-trifluoromethyl aniline highlights its use as an important intermediate for herbicides.

-

Insecticides and Repellents: Research has demonstrated that amides derived from trifluoromethyl anilines exhibit insecticidal and repellent properties. Studies on novel trifluoromethylphenyl amides have shown toxicity against mosquito larvae and adults, as well as repellent activity comparable to DEET.[1][2]

Data Presentation

The following tables summarize the physicochemical properties of relevant trifluoromethylaniline isomers and a hypothetical reaction yield for a typical synthesis of a trifluoromethylaniline, based on patent literature for a related compound.

Table 1: Physicochemical Properties of Trifluoromethylaniline Isomers

| Property | 2-Methyl-3-(trifluoromethyl)aniline | 2-Methyl-5-(trifluoromethyl)aniline | N-methyl-2-(trifluoromethyl)aniline (Predicted) |

| CAS Number | 54396-44-0 | 25449-96-1 | 14925-10-1 |

| Molecular Formula | C₈H₈F₃N | C₈H₈F₃N | C₈H₈F₃N |

| Molecular Weight | 175.15 g/mol | 175.15 g/mol | 175.15 g/mol |

| Appearance | Colorless to pale yellow liquid | Light yellow to brown powder | - |

| Boiling Point | 198–201°C | 74 °C/8 mmHg | - |

| Melting Point | -25°C | 38 - 42 °C | - |

| Purity (Typical) | ≥99.0% (GC) | ≥98% (GC) | - |

Table 2: Representative Synthesis Yield for a Trifluoromethylaniline

| Reaction Step | Starting Material | Product | Yield (%) | Purity (%) | Reference |

| Synthesis of 2-methyl-3-trifluoromethyl aniline | 2-chloro-3-trifluoromethyl aniline | 2-methyl-3-trifluoromethyl aniline | up to 70 | >99 | [3] |

Experimental Protocols

The following are representative protocols for the synthesis of a trifluoromethylaniline intermediate and its subsequent use in the preparation of a hypothetical agrochemical derivative.

Protocol 1: Synthesis of 2-Methyl-3-Trifluoromethyl Aniline

This protocol is adapted from a patented synthesis method.[3]

Materials:

-

2-chloro-3-trifluoromethylaniline

-

Solvent (e.g., dichloroethane, dichloromethane, or toluene)

-

Dimethyl sulfide

-

N-chlorosuccinimide

-

Triethylamine

-

Sulfuryl chloride

-

Sodium hydroxide

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

Ethanol

Procedure:

-

Synthesis of Intermediate I:

-

In a suitable reaction vessel, dissolve 2-chloro-3-trifluoromethylaniline in the chosen solvent and stir until uniform.

-

Add dimethyl sulfide and N-chlorosuccinimide to the system, maintaining a low temperature.

-

After the addition is complete, stir the mixture at room temperature for a period.

-

Add triethylamine to the system and heat to reflux.

-

After reflux, cool the mixture and add water.

-

Separate the organic layer, remove the solvent, and distill the residue under reduced pressure to obtain Intermediate I.

-

-

Synthesis of Intermediate II:

-

Dissolve Intermediate I in a solvent and add sulfuryl chloride.

-

Heat the mixture to reflux.

-

After the reaction, remove the solvent to obtain Intermediate II.

-

-

Synthesis of 2-Methyl-3-Trifluoromethyl Aniline:

-

Dissolve Intermediate II in ethanol and add an aqueous solution of sodium hydroxide to neutralize.

-

Add the Pd/C catalyst to the neutralized mixture.

-

Introduce hydrogen gas and carry out hydrogenation until the reaction is complete.

-

Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain pure 2-methyl-3-trifluoromethyl aniline.

-

Protocol 2: General Synthesis of a Trifluoromethylphenyl Amide Fungicide

This generalized protocol is based on the synthesis of trifluoromethylphenyl amides with fungicidal properties.[4]

Materials:

-

N-methyl-2-(trifluoromethyl)aniline (or a related isomer)

-

An appropriate acyl chloride (e.g., chloroacetyl chloride)

-

A suitable solvent (e.g., dichloromethane)

-

A base (e.g., triethylamine)

Procedure:

-

In a round-bottom flask, dissolve N-methyl-2-(trifluoromethyl)aniline in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add triethylamine, followed by the dropwise addition of the acyl chloride.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired trifluoromethylphenyl amide.

Visualizations

Caption: Synthetic pathway for 2-Methyl-3-Trifluoromethyl Aniline.

References

Application Notes and Protocols: Synthesis of Flunixin Utilizing N-methyl-2-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flunixin, a potent non-steroidal anti-inflammatory drug (NSAID), is widely used in veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties. Its synthesis predominantly involves the coupling of N-methyl-2-(trifluoromethyl)aniline with 2-chloronicotinic acid. This critical reaction step, often an Ullmann condensation, is the focus of these application notes. N-methyl-2-(trifluoromethyl)aniline serves as a key building block, and its purity and reactivity are paramount for achieving high yields and purity of the final active pharmaceutical ingredient (API).[1] These notes provide detailed protocols and comparative data for various synthetic methodologies, offering researchers and drug development professionals a comprehensive guide to the synthesis of Flunixin.

Synthesis of the Key Intermediate: N-methyl-2-(trifluoromethyl)aniline

The availability of high-purity N-methyl-2-(trifluoromethyl)aniline is a crucial prerequisite for the successful synthesis of Flunixin. Several synthetic routes to this intermediate have been reported. One common approach involves the methylation of 3-trifluoromethylaniline, followed by subsequent functional group manipulations.

A detailed, multi-step synthesis starting from 2-chloro-3-trifluoromethylaniline has been described, which involves the formation of intermediate compounds such as 6-chloro-2-(methylthio)methyl-3-trifluoromethylaniline and 6-chloro-2-chloromethyl-3-trifluoromethylaniline hydrochloride. The final step typically involves a reduction, for example, using hydrogen gas with a palladium on carbon (Pd/C) catalyst.

Experimental Protocol: Synthesis of N-methyl-2-(trifluoromethyl)aniline

This protocol is a synthesized representation of common methods and should be optimized for specific laboratory conditions.

Materials:

-

2-chloro-3-trifluoromethylaniline

-

Dimethyl sulfide

-

N-chlorosuccinimide

-

Triethylamine

-

Anhydrous solvent (e.g., dichloroethane, dichloromethane, or toluene)

-

Ethanol

-

Palladium on carbon (Pd/C) catalyst

-

Alkali (e.g., sodium hydroxide)

-

Hydrogen gas

Procedure:

-

Synthesis of Intermediate I (6-chloro-2-(methylthio)methyl-3-trifluoromethylaniline):

-

Dissolve 2-chloro-3-trifluoromethylaniline in an appropriate anhydrous solvent under an inert atmosphere.

-

Cool the mixture and slowly add dimethyl sulfide and N-chlorosuccinimide, maintaining a low temperature.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours.

-

Add triethylamine to the mixture and heat to reflux for an extended period.

-

Upon completion, cool the reaction, quench with water, and separate the organic layer.

-

Remove the solvent under reduced pressure and purify the residue by vacuum distillation to obtain Intermediate I.

-

-

Synthesis of Intermediate II (6-chloro-2-chloromethyl-3-trifluoromethylaniline hydrochloride):

-

Intermediate I is then converted to Intermediate II through a chlorination reaction. (Specific reagents and conditions for this step would need to be sourced from detailed literature).

-

-

Synthesis of 2-methyl-3-trifluoromethylaniline:

-

In a pressure reactor, combine Intermediate II, ethanol, Pd/C catalyst, and an alkali.

-

Pressurize the reactor with hydrogen gas (e.g., 4-6 kg pressure).

-

Stir the reaction mixture for 48-56 hours.

-

After the reaction is complete, carefully depressurize the reactor and filter the mixture to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the residue by vacuum distillation to yield 2-methyl-3-trifluoromethylaniline as a crystalline solid.

-

Core Synthesis of Flunixin: Coupling of N-methyl-2-(trifluoromethyl)aniline and 2-chloronicotinic acid

The central step in Flunixin synthesis is the nucleophilic aromatic substitution reaction between N-methyl-2-(trifluoromethyl)aniline and 2-chloronicotinic acid. This transformation is typically facilitated by a catalyst. Several catalytic systems have been developed, each with its own advantages in terms of yield, reaction conditions, and environmental impact.

Comparative Data of Synthetic Protocols for Flunixin

| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Molar Ratio (Aniline:Acid) | Yield (%) | Reference |

| Boric Acid (H₃BO₃) | Solvent-free | 120 | 2 | 2:1 | 95 | [2][3] |

| Boric Acid (H₃BO₃) | Water | 90 | 8-10 | 1.05:1 | 95 | [4] |

| Copper(II) Oxide (CuO) & p-Toluenesulfonic Acid (p-TSA) | Water | Reflux | 4 | 2:1 | 91 | [5] |

| Perfluorinated Sulfonic Acid Resin | Water | 65-70 | 2.5 | 1:1.05 | 97 | [6] |

| p-Toluenesulfonic Acid (p-TSA) | Water | 100 | 24 | 2.1:1 | 83 | [6] |

Experimental Protocols for Flunixin Synthesis

Protocol 1: Boric Acid Catalyzed Solvent-Free Synthesis [2][3]

This method offers a green chemistry approach by avoiding the use of organic solvents.

Materials:

-

N-methyl-2-(trifluoromethyl)aniline

-

2-chloronicotinic acid

-

Boric acid (H₃BO₃)

Procedure:

-

In a reaction vessel, combine N-methyl-2-(trifluoromethyl)aniline (2 molar equivalents), 2-chloronicotinic acid (1 molar equivalent), and boric acid (catalytic amount, e.g., 30 mol%).

-

Heat the mixture to 120°C with stirring.

-

Maintain the temperature for approximately 2 hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water).

Protocol 2: Copper-Catalyzed Synthesis in Water [5]

This protocol utilizes a copper-based catalyst system, characteristic of an Ullmann condensation.

Materials:

-

N-methyl-2-(trifluoromethyl)aniline

-

2-chloronicotinic acid

-

Copper(II) oxide (CuO)

-

p-Toluenesulfonic acid (p-TSA)

-

Water

-

Potassium hydroxide (KOH) solution (e.g., 25%)

-

Sulfuric acid (H₂SO₄) solution (e.g., 30%)

Procedure:

-